tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid
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Overview
Description
tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-nitrophenyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitroaniline, which undergoes a series of reactions to introduce the tert-butoxycarbonyl group and the acetic acid moiety.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and other complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
- Studied for its potential use in drug delivery systems due to its stability and ease of removal.
Industry:
- Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
- The compound acts as a protecting group for amino groups, preventing unwanted reactions during synthesis.
- The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.
Comparison with Similar Compounds
tert-Butoxycarbonylamino-(4-nitro-phenyl)-butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
tert-Butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a nitro group.
tert-Butoxycarbonylamino-(4-nitro-phenyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness:
- The presence of the nitro group in tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid provides unique reactivity, particularly in reduction reactions.
- The acetic acid moiety offers different steric and electronic properties compared to butyric or propionic acid derivatives, influencing its reactivity and applications in synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWBEVONBWMBJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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